![molecular formula C54H66 B12561098 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene CAS No. 155064-29-2](/img/structure/B12561098.png)
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene: is a complex organic compound with the molecular formula C54H66 It is characterized by the presence of three ethynyl groups attached to a benzene ring, each substituted with a 3,5-di-tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of 3,5-di-tert-butylphenylacetylene with a benzene derivative. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to ensure complete coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its reactivity and binding properties.
類似化合物との比較
1,3,5-Tri-tert-butylbenzene: Similar in structure but lacks the ethynyl groups, making it less reactive.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains hydroxyl groups, providing different chemical properties and applications.
1,3,5-Tris(tert-butyl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene is unique due to its combination of ethynyl and tert-butyl groups, which provide a balance of reactivity and steric protection. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
155064-29-2 |
|---|---|
分子式 |
C54H66 |
分子量 |
715.1 g/mol |
IUPAC名 |
1,3,5-tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C54H66/c1-49(2,3)43-28-40(29-44(34-43)50(4,5)6)22-19-37-25-38(20-23-41-30-45(51(7,8)9)35-46(31-41)52(10,11)12)27-39(26-37)21-24-42-32-47(53(13,14)15)36-48(33-42)54(16,17)18/h25-36H,1-18H3 |
InChIキー |
VLNZYGOWUWOWBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C#CC4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


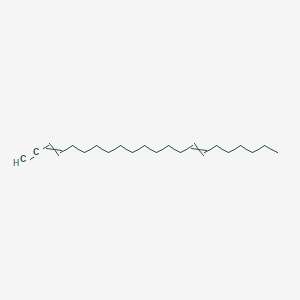

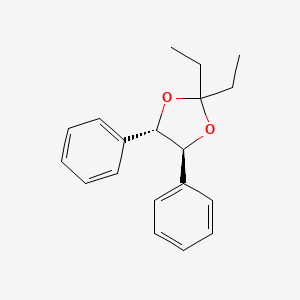
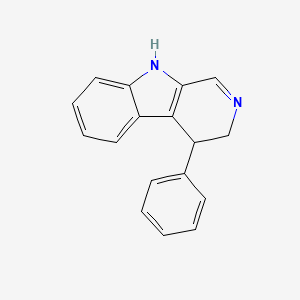
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
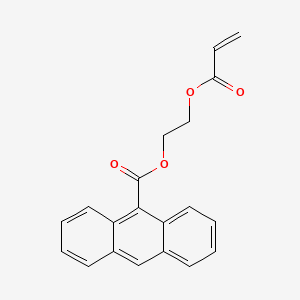
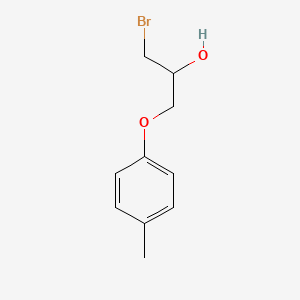
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
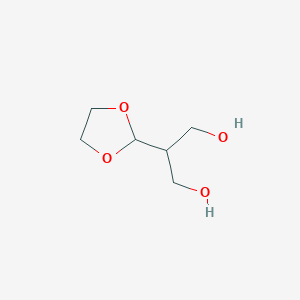
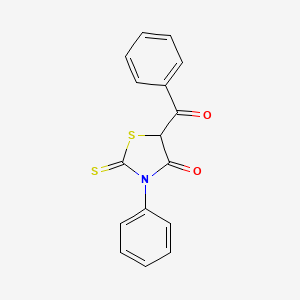
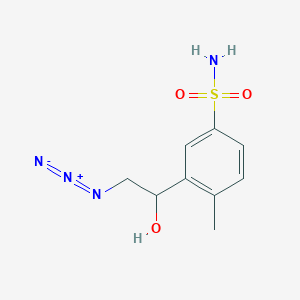

![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)
